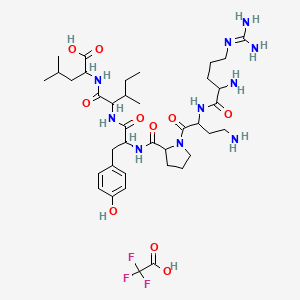

(Dab9)-Neurotensin (8-13)

Description

Properties

IUPAC Name |

2-[[2-[[2-[[1-[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQJZSFSWJGXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61F3N10O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of (Dab⁹)-Neurotensin (8-13)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of (Dab⁹)-Neurotensin (8-13), a potent and selective analogue of the C-terminal hexapeptide fragment of neurotensin. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical biology of neurotensin and its analogues.

(Dab⁹)-Neurotensin (8-13) is a valuable tool for studying the neurotensinergic system due to its modified amino acid at position 9, where L-Arginine is replaced by L-2,4-diaminobutyric acid (Dab). This substitution can influence the peptide's binding affinity, selectivity for neurotensin receptor subtypes, and metabolic stability.

This document outlines the systematic solid-phase peptide synthesis (SPPS) of (Dab⁹)-Neurotensin (8-13), followed by a robust purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it delves into the signaling pathway of the neurotensin receptor 1 (NTSR1), a primary target of neurotensin and its analogues.

Synthesis of (Dab⁹)-Neurotensin (8-13) via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (Dab⁹)-Neurotensin (8-13) is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials and Reagents

-

Resin: Pre-loaded Fmoc-L-Leu-Wang resin (0.5-0.8 mmol/g loading capacity)

-

Fmoc-protected Amino Acids:

-

Fmoc-L-Ile-OH

-

Fmoc-L-Tyr(tBu)-OH

-

Fmoc-L-Pro-OH

-

Fmoc-L-Dab(Boc)-OH

-

Fmoc-L-Arg(Pbf)-OH

-

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Experimental Protocol: Fmoc-SPPS

The synthesis follows a cyclical procedure of deprotection and coupling steps for each amino acid in the sequence (Arg⁸-Dab⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³).

-

Resin Swelling: The Fmoc-L-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then thoroughly washed with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ile-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activation mixture is then added to the resin, and the coupling reaction is allowed to proceed for 2 hours at room temperature. The resin is subsequently washed with DMF and DCM.

-

Kaiser Test: A small sample of the resin is tested to ensure the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Pro-OH, Fmoc-L-Dab(Boc)-OH, and Fmoc-L-Arg(Pbf)-OH.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (tBu, Boc, Pbf) are simultaneously removed by treating the resin with the cleavage cocktail (TFA/TIS/H₂O) for 3 hours at room temperature.

-

Peptide Precipitation and Collection: The cleavage mixture is filtered to remove the resin, and the crude peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents. The crude peptide is then dried under vacuum.

Purification of (Dab⁹)-Neurotensin (8-13) by RP-HPLC

The crude peptide obtained from SPPS is a mixture containing the desired product, truncated sequences, and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying the target peptide to a high degree of homogeneity.

Materials and Equipment

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A.

Experimental Protocol: RP-HPLC Purification

-

Column Equilibration: The C18 column is equilibrated with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min.

-

Sample Injection: The dissolved crude peptide is injected onto the column.

-

Gradient Elution: The peptide is eluted using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 45% Mobile Phase B over 40 minutes.

-

Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm. The peak corresponding to the desired peptide is collected.

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final purified (Dab⁹)-Neurotensin (8-13) as a white, fluffy powder.

Data Presentation: Synthesis and Purification Summary

The following table summarizes the expected quantitative data for the synthesis and purification of (Dab⁹)-Neurotensin (8-13). These values are representative and may vary depending on the specific synthesis conditions and scale.

| Parameter | Value | Method of Determination |

| Synthesis Scale | 0.25 mmol | - |

| Crude Peptide Yield | ~75-85% | Gravimetric analysis |

| Crude Peptide Purity | ~60-70% | Analytical RP-HPLC (AUC at 220 nm) |

| Purified Peptide Yield | ~20-30% (relative to crude) | Gravimetric analysis |

| Final Purity | >98% | Analytical RP-HPLC (AUC at 220 nm) |

| Molecular Weight (Calc.) | 816.0 g/mol | - |

| Molecular Weight (Obs.) | 815.5 Da (as [M+H]⁺) | Mass Spectrometry (ESI-MS) |

Neurotensin Receptor 1 (NTSR1) Signaling Pathway

Neurotensin and its analogues exert their physiological effects primarily through the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The binding of (Dab⁹)-Neurotensin (8-13) to NTSR1 initiates a cascade of intracellular signaling events.

Upon agonist binding, NTSR1 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq. This coupling leads to the exchange of GDP for GTP on the α-subunit of Gq (Gαq), causing its dissociation from the βγ-subunits.

The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

In addition to G protein-dependent signaling, agonist-bound NTSR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein, leading to desensitization of the signal. β-arrestin can also initiate its own signaling cascades, independent of G proteins, and mediate receptor internalization.

This technical guide provides a foundational understanding of the synthesis, purification, and signaling of (Dab⁹)-Neurotensin (8-13). The detailed protocols and diagrams serve as a valuable resource for researchers aiming to produce and utilize this important neurotensin analogue in their studies. The provided data offers a benchmark for successful synthesis and purification outcomes. Further characterization and biological evaluation of the purified peptide will be essential for its application in specific research contexts.

(Dab9)-Neurotensin (8-13): A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (Dab9)-Neurotensin (8-13), a synthetic analog of the C-terminal active fragment of neurotensin. This document is intended for researchers, scientists, and drug development professionals working with neurotensin receptor ligands.

Chemical Structure and Properties

(Dab9)-Neurotensin (8-13) is a hexapeptide analog of neurotensin (8-13) where the arginine residue at position 9 is substituted with L-α,γ-diaminobutyric acid (Dab). This substitution of a key amino acid influences the peptide's binding affinity and selectivity for neurotensin receptors.

Table 1: Chemical and Physical Properties of (Dab9)-Neurotensin (8-13)

| Property | Value |

| Amino Acid Sequence | Arg-Dab-Pro-Tyr-Ile-Leu |

| Single Letter Sequence | R-(Dab)-PYIL |

| Molecular Formula | C₃₆H₆₀N₁₀O₈ |

| Molecular Weight | 760.92 g/mol [1] |

| CAS Number | 166824-25-5[1] |

Biological Activity and Receptor Binding

(Dab9)-Neurotensin (8-13) is a potent agonist at both human neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). The substitution of arginine with diaminobutyric acid at position 9 results in a ligand with high affinity for both receptor subtypes.

Table 2: Receptor Binding Affinity of (Dab9)-Neurotensin (8-13)

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Human NTS1 | 0.41 ± 0.05[1] |

| Human NTS2 | 0.90 ± 0.04[1] |

Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of (Dab9)-Neurotensin (8-13), based on standard practices for similar peptide analogs.

Peptide Synthesis and Purification

(Dab9)-Neurotensin (8-13) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Chain Elongation: Subsequent Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH) are sequentially coupled and deprotected.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups (tBu, Boc, Pbf) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assays

The binding affinity of (Dab9)-Neurotensin (8-13) for NTS1 and NTS2 receptors is determined using radioligand competition binding assays.

Experimental Workflow:

References

(Dab9)-Neurotensin (8-13): A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a 13-amino acid neuropeptide, and its high-affinity receptor, neurotensin receptor 1 (NTSR1), have emerged as significant players in the progression of various cancers, including pancreatic, prostate, lung, breast, and colon cancer.[1][2] The NT/NTSR1 signaling axis triggers a cascade of intracellular events that promote tumor growth, proliferation, survival, and metastasis.[1][3] (Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of neurotensin, NT(8-13) (sequence: Arg-Arg-Pro-Tyr-Ile-Leu). In this analog, the arginine at position 9 is replaced with diaminobutyric acid (Dab). This modification has been explored to enhance the stability and binding affinity of the peptide, making it a valuable tool for studying neurotensin receptor signaling and a potential candidate for targeted cancer therapies. This technical guide provides an in-depth analysis of the mechanism of action of (Dab9)-Neurotensin (8-13) and its related analogs in cancer cells, supported by experimental data and detailed methodologies.

Core Mechanism of Action: NTSR1-Mediated Signal Transduction

(Dab9)-Neurotensin (8-13), like native neurotensin, exerts its effects by binding to and activating NTSR1, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the activation of NTSR1 involves the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).[1][4]

Key Signaling Pathways Activated by (Dab9)-Neurotensin (8-13) Analogs:

-

PLC/PKC Pathway: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This pathway is crucial for cell proliferation and survival.

-

MAPK/ERK Pathway: The activation of the NTSR1 can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2.[1][3] This activation can be mediated through PKC-dependent mechanisms.[1] The MAPK/ERK pathway is a central regulator of cell growth, differentiation, and survival.

-

PI3K/Akt Pathway: Evidence suggests that neurotensin signaling can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical survival pathway that inhibits apoptosis and promotes cell growth.[5][6]

-

NF-κB Pathway: The neurotensin signaling pathway has been shown to activate the transcription factor Nuclear Factor-kappa B (NF-κB), which is involved in inflammation, immunity, and cell survival.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on (Dab9)-Neurotensin (8-13) and its closely related analogs.

| Analog | Cancer Cell Line | Binding Affinity (Ki or IC50) | Reference |

| [Hlys8, DAB9]NT(8-13) | HT-29 | Maintained 60% of NT(8-13) binding affinity | [8] |

| [N4-βAla7,Dab9]NT(7-13) (DT5) | WiDr | Not explicitly stated, but showed specific tumor uptake | [9] |

| [N4-βAla7,Dab9,Tle12]NT(7-13) (DT6) | WiDr | Low internalization efficacy | [2] |

| Analog | Cancer Cell Line | Downstream Effect | Quantitative Measurement | Reference |

| Lys8-ψ-Lys9NT(8–13) (100nM) | BxPC-3 | Intracellular Ca2+ Release | Max [Ca2+]i ≈ 535nM (basal ≈ 80nM) | [10] |

| Lys8-ψ-Lys9NT(8–13) (100nM) | MIA PaCa-2 | Intracellular Ca2+ Release | Max [Ca2+]i ≈ 410nM (basal ≈ 220nM) | [10] |

| Lys8-ψ-Lys9NT(8–13) (100nM) | BxPC-3 | Intracellular Alkalinization | ΔpHi +0.197 ± 0.089 | [10] |

| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | ERK1/2 Phosphorylation | +12.3 ± 3.3% | [10] |

| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | p38α MAPK Phosphorylation | +16.3 ± 0.8% | [10] |

| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | MSK1/2 Phosphorylation | +46.2 ± 7.2% | [10] |

| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | JNK Phosphorylation | +67.6 ± 12.4% | [10] |

| Lys8-ψ-Lys9NT(8–13) | BxPC-3 | CREB Phosphorylation | +20.5 ± 3.2% | [10] |

| NT Agonist | MCF-7 | Bcl-2 Expression | Increase in protein and mRNA levels | [11] |

Signaling Pathway and Experimental Workflow Visualizations

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of (Dab9)-Neurotensin (8-13) to NTSR1.

Materials:

-

Cancer cells expressing NTSR1 (e.g., HT-29, WiDr)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.2% BSA)

-

Radiolabeled neurotensin analog (e.g., [125I]Tyr3-NT)

-

Unlabeled (Dab9)-Neurotensin (8-13) at various concentrations

-

Scintillation counter

Protocol:

-

Cell Preparation: Culture NTSR1-expressing cancer cells to confluency in appropriate multi-well plates.

-

Assay Setup: Wash cells with ice-cold binding buffer.

-

Competition Binding: Add a fixed concentration of radiolabeled neurotensin analog to each well.

-

Add increasing concentrations of unlabeled (Dab9)-Neurotensin (8-13) to compete for binding.

-

Incubate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the activation of the MAPK/ERK pathway by (Dab9)-Neurotensin (8-13).

Materials:

-

Cancer cells expressing NTSR1

-

(Dab9)-Neurotensin (8-13)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells and grow to sub-confluency. Serum-starve the cells overnight.

-

Treat cells with various concentrations of (Dab9)-Neurotensin (8-13) for different time points (e.g., 5, 15, 30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration upon stimulation with (Dab9)-Neurotensin (8-13).

Materials:

-

Cancer cells expressing NTSR1

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

(Dab9)-Neurotensin (8-13)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HBSS for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.

-

Stimulation: Add (Dab9)-Neurotensin (8-13) at the desired concentration to the wells.

-

Measurement: Immediately start recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to quantify the calcium response. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.

Conclusion

(Dab9)-Neurotensin (8-13) and its related analogs are potent activators of the neurotensin receptor 1. Their mechanism of action in cancer cells involves the stimulation of multiple intracellular signaling pathways, including the PLC/PKC, MAPK/ERK, and PI3K/Akt pathways, which collectively promote cell proliferation, survival, and metastasis. The anti-apoptotic effects are, at least in part, mediated by the upregulation of Bcl-2. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel NTSR1-targeted therapies for a range of cancers. Further research focusing specifically on the (Dab9)-Neurotensin (8-13) analog will provide more precise insights into its therapeutic potential.

References

- 1. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of matrix metalloproteinase-9 (MMP-9) by neurotensin promotes cell invasion and migration through ERK pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neurotensin signaling induces intracellular alkalinization and interleukin‐8 expression in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotensin counteracts apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Dab9)-Neurotensin (8-13): A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and specificity of the neurotensin analog, (Dab9)-Neurotensin (8-13). This document synthesizes available data on its interaction with neurotensin receptors, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Introduction to (Dab9)-Neurotensin (8-13) and Neurotensin Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery.[1] Its biological actions are mediated primarily by three receptor subtypes: NTS1, NTS2, and NTS3.[2] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the shortest sequence that retains the full binding and pharmacological activities of the native peptide.[2][3]

(Dab9)-Neurotensin (8-13) is a synthetic analog of NT(8-13) where the arginine residue at position 9 is substituted with 2,4-diaminobutyric acid (Dab). This modification is of interest to researchers for its potential to alter the pharmacokinetic and pharmacodynamic properties of the parent peptide. Understanding the binding affinity and specificity of this analog is crucial for its development as a research tool or therapeutic agent.

Receptor Binding Affinity and Specificity

Quantitative binding data for (Dab9)-Neurotensin (8-13) is not extensively available in the public literature. However, studies on closely related analogs provide valuable insights into its likely binding profile.

A study on doubly substituted neurotensin (8-13) analogs reported that a peptide with homolysine at position 8 and 2,4-diaminobutyric acid at position 9, designated [Hlys8, DAB9]NT(8-13), retained 60% of the binding affinity of the parent NT(8-13) peptide for the human neurotensin receptor-1 (hNTR-1). This suggests that the Dab substitution at position 9 is well-tolerated for maintaining high-affinity binding to NTS1.

For comparative purposes, the binding affinities of the parent peptide, Neurotensin (8-13), and other relevant analogs for human NTS1 and NTS2 receptors are summarized below.

| Compound | Receptor | Ki (nM) | Selectivity (NTS1/NTS2) |

| Neurotensin (8-13) | hNTS1 | 0.68 ± 0.04 | 2.65 |

| hNTS2 | 1.8 ± 0.17 | ||

| [Hlys8, DAB9]NT(8-13) | hNTS1 | Maintained 60% of NT(8-13) affinity | Not Reported |

| hNTS2 | Not Reported | ||

| JMV 5504 | hNTS1 | 3600 | 0.002 |

| hNTS2 | 8.5 |

Note: Data for Neurotensin (8-13) and JMV 5504 are from published studies.[2][4] The data for [Hlys8, DAB9]NT(8-13) is a qualitative report of retained affinity.

Experimental Protocols

The following sections detail standardized methodologies for determining the receptor binding affinity and specificity of neurotensin analogs like (Dab9)-Neurotensin (8-13).

Radioligand Binding Assay for NTS1 and NTS2 Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the NTS1 and NTS2 receptors.

3.1.1. Materials

-

Cell Lines: CHO-K1 cells stably expressing human NTS1 (hNTS1) or HEK293T cells transiently expressing human NTS2 (hNTS2).[5]

-

Radioligand: [³H]Neurotensin or another suitable radiolabeled NTS receptor ligand (e.g., [³H]SR 48692 for NTS1, [³H]levocabastine for NTS2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: (Dab9)-Neurotensin (8-13) at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvesting equipment.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Cell Membrane Preparation

-

Culture the appropriate cell line to confluence.

-

Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

3.1.3. Binding Assay Procedure

-

In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound ((Dab9)-Neurotensin (8-13)).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled neurotensin.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Visualizations

NTS1 Receptor Signaling Pathway

Activation of the NTS1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[7] The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, which regulate various cellular processes like gene expression, proliferation, and survival.[9]

References

- 1. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neurotensin and its analogs--correlation of specific binding with stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unibas.it [iris.unibas.it]

- 5. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Function and mechanism of neurotensin (NTS) and its receptor 1 (NTSR1) in occurrence and development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Neurotensin Receptor Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) and as a local hormone in the periphery. Its biological effects are mediated through a class of G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), as well as the non-GPCR type 3 receptor (NTS3/Sortilin). Agonists targeting these receptors have garnered significant interest due to their profound physiological effects, including modulation of dopaminergic pathways, opioid-independent analgesia, induction of hypothermia, and influence on cancer cell proliferation. This guide provides a detailed overview of the signaling mechanisms, key biological functions, and therapeutic potential of neurotensin receptor agonists, supported by quantitative data, experimental protocols, and pathway visualizations.

Neurotensin Receptor Signaling Pathways

Neurotensin agonists initiate intracellular signaling cascades by binding to their cognate receptors. The pathways differ significantly, primarily between NTS1 and NTS2, leading to distinct cellular and physiological outcomes.

NTS1 Receptor Signaling

The NTS1 receptor is a canonical GPCR that predominantly couples to the Gαq subunit of heterotrimeric G proteins. Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

While Gαq is the primary transducer, studies have shown that NTS1 can also couple to other G proteins, including Gαi/o, Gαs, and Gα13, leading to modulation of cAMP levels and activation of the ERK1/2 signaling pathway.[1] This promiscuous coupling suggests that NTS1 can initiate a complex and diverse signaling network depending on the cellular context.

NTS2 Receptor Signaling

The signaling properties of the NTS2 receptor are less defined than those of NTS1 and can appear contradictory depending on the cellular system studied.[2] Unlike NTS1, NTS2 does not robustly couple to the Gαq/PLC pathway to induce calcium mobilization in most cell types.[3] Instead, a primary signaling outcome of NTS2 activation by agonists like neurotensin or levocabastine is the internalization of the receptor-ligand complex. This internalization process is crucial for the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[2][3] This suggests a mechanism where signaling is dependent on endocytic pathways rather than direct G protein activation at the plasma membrane.

Core Biological Functions and Therapeutic Applications

Activation of neurotensin receptors by agonists elicits a wide range of physiological responses, making them attractive targets for drug development in several therapeutic areas.

Modulation of Dopaminergic Systems

Neurotensin systems are anatomically and functionally intertwined with the major dopamine (DA) pathways in the brain, including the mesolimbic and nigrostriatal systems.[4][5] This interaction is particularly relevant to the pathophysiology of schizophrenia.[4] NTS1 receptors are co-localized on DA neurons, and their activation by agonists produces effects similar to those of atypical antipsychotic drugs.[5]

Specifically, central administration of NTS1 agonists can attenuate the locomotor hyperactivity induced by psychostimulants like amphetamine and cocaine.[6] This effect is believed to be mediated by the modulation of DA release and signaling in brain regions like the nucleus accumbens.[5] This functional antagonism of dopamine system overactivity, without direct D2 receptor blockade, suggests that NTS1 agonists could offer a novel therapeutic strategy for schizophrenia with a potentially reduced side-effect profile compared to traditional neuroleptics.[6]

Analgesia

Neurotensin receptor agonists produce potent, opioid-independent analgesic effects.[7][8] This activity is mediated by both NTS1 and NTS2 receptors located in key pain-processing circuits of the CNS, including the spinal cord, periaqueductal gray (PAG), and rostroventral medulla (RVM).[7][8] Intrathecal or intracerebroventricular administration of NT or its analogs has been shown to produce antinociceptive effects in models of acute, inflammatory, and neuropathic pain.[7][9]

The fact that this analgesia is not reversed by opioid antagonists like naloxone indicates a distinct mechanism of action, presenting a significant opportunity for developing novel pain therapeutics that may lack the side effects and addiction liability of opioids. Studies suggest that NTS2 may play a predominant role in mediating these analgesic effects.[8]

Thermoregulation

One of the most pronounced effects of centrally administered neurotensin agonists is the induction of potent hypothermia.[10][11] This effect is mediated by the activation of both NTS1 and NTS2 receptors in the median preoptic nucleus of the hypothalamus, a critical brain region for controlling body temperature.[10][12] Agonist activation of these receptors modulates the firing rate of preoptic GABAergic neurons, effectively lowering the body's thermoregulatory set point.[10] The potential for pharmacologically induced hypothermia is being explored for its neuroprotective benefits in conditions such as ischemic stroke, traumatic brain injury, and status epilepticus.[11][13]

Oncology

The neurotensin system, particularly the NTS1 receptor, is increasingly implicated in cancer progression.[14][15] NTS1 is overexpressed in various malignancies, including pancreatic, prostate, lung, and breast cancers, where its expression often correlates with poorer prognosis.[15][16][17] Activation of NTS1 by agonists has been shown to trigger multiple oncogenic signaling pathways, promoting cancer cell proliferation, migration, and invasion.[14][15][18] While agonists themselves promote tumor growth, this receptor system presents a valuable target for cancer therapy and diagnostics. The high expression of NTS1 on cancer cells can be exploited for targeted drug delivery or for developing radiolabeled ligands for tumor imaging.[16]

Quantitative Data for Selected Neurotensin Receptor Agonists

The following table summarizes the binding affinity (Ki or IC50) and functional potency (EC50) for several key neurotensin receptor agonists. These values are essential for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.

| Agonist | Receptor Target | Binding Affinity (nM) | Functional Potency (EC50, nM) | Cell/Tissue System |

| Neurotensin | NTS1 | Ki: ~0.1-1.0 | 0.8 - 2.0 | Various (e.g., HT-29 cells, brain tissue)[8] |

| NTS2 | Ki: ~3-17 | - | Various (e.g., cerebellar granule cells, CHO-hNTS2)[3][14] | |

| JMV 449 | NTS1/NTS2 | IC50: 0.15 | 1.9 | Neonatal mouse brain / Guinea pig ileum[1] |

| PD149163 | NTS1 (selective) | High Affinity (nM range) | - | N/A[7][16] |

| Contulakin-G | NTS1 | - | 32.4 | HT-29 cells (Calcium mobilization)[8] |

| Levocabastine | NTS2 | Ki: 17 | Partial Agonist/Antagonist | N/A[14] |

| SR48692 | NTS2 | IC50: ~80-200 | Agonist at NTS2 | Adult rat/mouse brain[3][11][18] |

Note: Values can vary based on the specific assay conditions, cell line, and species used. SR48692 is classically known as an NTS1 antagonist but exhibits agonist activity at the NTS2 receptor.[3]

Detailed Experimental Protocols

Characterizing the interaction of agonists with neurotensin receptors requires specific and robust experimental methodologies. Below are protocols for two fundamental assays used in the field.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the neurotensin receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Neurotensin), and varying concentrations of the unlabeled test agonist.

-

Nonspecific Binding: Prepare a set of tubes containing the radioligand and a high concentration of unlabeled neurotensin to determine nonspecific binding.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Fluorescence-Based Calcium Mobilization Assay

This cell-based functional assay measures the ability of an agonist to activate Gαq-coupled receptors (like NTS1) by detecting the subsequent increase in intracellular calcium.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the NTS1 receptor onto black, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate for approximately 30-60 minutes at 37°C to allow the cells to take up the dye. Probenecid may be included in the buffer to prevent dye leakage from the cells.

-

Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.

-

Agonist Addition: The instrument automatically injects a solution of the test agonist at various concentrations into the wells.

-

Signal Detection: Immediately following agonist addition, the fluorescence intensity is monitored kinetically over time (e.g., for 1-3 minutes). Activation of NTS1 will trigger calcium release, causing the dye to fluoresce brightly.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Conclusion

Neurotensin receptor agonists represent a versatile class of compounds with significant therapeutic potential across a spectrum of disorders. Their ability to modulate dopamine systems offers new avenues for treating psychiatric conditions like schizophrenia. Their potent, non-opioid analgesic properties make them promising candidates for novel pain management strategies. Furthermore, the role of the neurotensin system in thermoregulation and oncology continues to open new doors for clinical applications in neuroprotection and cancer therapy. A thorough understanding of their distinct signaling pathways, biological functions, and pharmacological profiles, as detailed in this guide, is critical for the continued development of selective and effective neurotensin-targeted therapeutics.

References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The neurotensin agonist PD149163 increases Fos expression in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neurotensin-1 Receptor Agonist PD149163 Blocks Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commons.nmu.edu [commons.nmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Levocabastine - Wikipedia [en.wikipedia.org]

- 11. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levocabastine | TargetMol [targetmol.com]

- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 14. PD-149163 | TargetMol [targetmol.com]

- 15. NT agonist regulates expression of nuclear high-affinity neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

The Structure-Activity Relationship of (Dab9)-Neurotensin (8-13) Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of neurotensin (8-13) analogs with a specific focus on modifications at position 9, particularly the incorporation of diaminobutyric acid (Dab). Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, including analgesia, hypothermia, and the modulation of dopamine pathways, primarily through its interaction with two G protein-coupled receptors, NTS1 and NTS2.[1] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), represents the minimal sequence required for receptor binding and biological activity.[2] However, its therapeutic potential is limited by poor metabolic stability and inability to cross the blood-brain barrier. This has driven extensive research into the development of stabilized and potent analogs.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of (Dab9)-Neurotensin (8-13) analogs to human neurotensin receptors 1 (hNTS1) and 2 (hNTS2) is a critical determinant of their biological activity. Modifications at positions 8 and 9 have been shown to significantly influence receptor affinity and selectivity. The substitution of Arginine at position 9 with 2,4-diaminobutyric acid (Dab) has been a key strategy in developing analogs with altered properties.

Below are tables summarizing the binding affinities (Ki in nM) of various NT(8-13) analogs, including those with Dab9 substitutions, at hNTS1 and hNTS2 receptors.

Table 1: Binding Affinities of Single-Substitution (Dab9)-Neurotensin (8-13) Analogs

| Compound | Sequence (8-13) | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS1/NTS2) |

| NT(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | 0.41 ± 0.05 | 0.90 ± 0.04 | 0.5 |

| [Dab9]NT(8-13) | Arg-Dab -Pro-Tyr-Ile-Leu | 2.2 | 0.5 | 4.4 |

Table 2: Binding Affinities of Double-Substituted Neurotensin (8-13) Analogs

| Compound | Sequence (8-13) | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS1/NTS2) |

| [Hlys8, Dab9]NT(8-13) | Hlys -Dab -Pro-Tyr-Ile-Leu | Maintained 60% of NT(8-13) affinity | Not Reported | Not Reported |

| [Dab8, Dab9]NT(8-13) | Dab -Dab -Pro-Tyr-Ile-Leu | 2.1 ± 0.3 | 19.5 ± 0.7 | 0.1 |

Data compiled from multiple sources. Hlys: Homolysine.

These data indicate that while a single Dab9 substitution can shift selectivity towards the NTS2 receptor, combining it with other modifications can produce a range of affinities and selectivities.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of (Dab9)-Neurotensin (8-13) analogs.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of NT(8-13) analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., pre-loaded Fmoc-Leu-Wang resin) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[3][4]

Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized analogs for NTS1 and NTS2 receptors.

Protocol:

-

Cell Culture and Membrane Preparation: Culture cells stably expressing either hNTS1 (e.g., CHO-K1 cells) or hNTS2 (e.g., 1321N1 cells).[5] Harvest the cells and prepare cell membrane homogenates.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., [3H]NT) and varying concentrations of the unlabeled competitor analog.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

References

In Silico Modeling of (Dab9)-Neurotensin (8-13) Receptor Interaction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between neurotensin receptor 1 (NTS1) and the neurotensin (8-13) analog, (Dab9)-Neurotensin (8-13). This document details the computational and experimental methodologies used to characterize this interaction, presents quantitative data for comparative analysis, and visualizes key biological and experimental processes.

Introduction to Neurotensin and its Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for high-affinity binding and receptor activation. Due to its role in various physiological processes, including analgesia, hypothermia, and the modulation of dopaminergic pathways, the neurotensin system is a significant target for drug development.

The modification of NT(8-13) at position 9 with 2,4-diaminobutyric acid (Dab) is a strategy to probe the steric and electrostatic requirements of the N-terminal cationic region of the peptide for receptor binding. Understanding the molecular interactions of such analogs is crucial for the rational design of novel therapeutics with improved affinity, selectivity, and pharmacokinetic properties.

Quantitative Analysis of Ligand-Receptor Interactions

The binding affinity and functional potency of neurotensin analogs are critical parameters in drug development. The following tables summarize key quantitative data for NT(8-13) and its analogs, including the (Dab9) variant.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] | Reference(s) |

| Neurotensin (8-13) | hNTS1 | 0.33 - 0.68 | - | [1] |

| [Lys8, Lys9]-NT(8-13) | hNTS1 | 0.33 | - | |

| [Lys8, Lys9]-NT(8-13) | hNTS2 | 0.95 | - | |

| [Hlys8, Dab9]-NT(8-13) | hNTS1 | ~0.55* | - | [2] |

| N-methylated NT(8-13) analogs | hNTS1 | < 2 | - |

*Value estimated based on the report that [Hlys8, Dab9]NT(8-13) maintained 60% of NT(8-13) binding affinity[2]. The Ki of NT(8-13) is reported to be in the subnanomolar range, with values around 0.33 nM cited.

In Silico Modeling: Methodologies and Workflows

Computational modeling is an indispensable tool for elucidating the structural basis of ligand-receptor interactions and guiding the design of novel compounds. This section details the protocols for molecular docking and molecular dynamics simulations.

Molecular Docking of (Dab9)-Neurotensin (8-13) to NTS1

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a common workflow for docking peptidic ligands to GPCRs.

Experimental Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the human NTS1 receptor from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using a molecular modeling suite such as Schrödinger, MOE, or UCSF Chimera.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of (Dab9)-Neurotensin (8-13) using peptide building tools.

-

Perform a conformational search and energy minimization of the ligand to generate a representative set of low-energy conformers.

-

-

Docking Simulation:

-

Utilize a flexible peptide docking program such as CABS-dock for initial global docking, followed by refinement with a high-resolution method like Rosetta FlexPepDock.

-

Set the docking parameters, including the search space (grid box) encompassing the defined binding site and the number of docking runs.

-

Execute the docking simulation to generate a series of docked poses.

-

-

Analysis of Results:

-

Cluster the docked poses based on root-mean-square deviation (RMSD).

-

Score the poses using a scoring function that estimates the binding free energy.

-

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between (Dab9)-Neurotensin (8-13) and NTS1.

-

Molecular Dynamics (MD) Simulation of the NTS1-(Dab9)-Neurotensin (8-13) Complex

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions.

Experimental Protocol:

-

System Setup:

-

Use the top-ranked docked pose from the molecular docking study as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.

-

-

Simulation Parameters:

-

Choose a suitable force field for proteins, lipids, and ions (e.g., AMBER, CHARMM, GROMOS).

-

Define the simulation parameters, including temperature, pressure, simulation time (typically in the nanosecond to microsecond range), and the integration time step.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

-

Run a series of equilibration steps, gradually releasing the restraints, to allow the solvent and lipids to equilibrate around the complex.

-

-

Production MD Simulation:

-

Run the production simulation without restraints for the desired length of time.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and other relevant metrics.

-

Visualize the trajectory to observe the dynamic interactions between (Dab9)-Neurotensin (8-13) and NTS1.

-

In Vitro Experimental Validation

Experimental validation is essential to confirm the predictions from in silico models. The following protocols describe standard in vitro assays for characterizing the interaction of (Dab9)-Neurotensin (8-13) with its receptor.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human NTS1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Binding:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT), and varying concentrations of the unlabeled competitor ligand ((Dab9)-Neurotensin (8-13)).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays: NTS1 Signaling Pathway

Activation of the NTS1 receptor by an agonist like (Dab9)-Neurotensin (8-13) initiates a downstream signaling cascade. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Protocol:

-

Cell Preparation:

-

Plate NTS1-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Measurement:

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence.

-

Add varying concentrations of (Dab9)-Neurotensin (8-13) to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The integration of in silico modeling and in vitro experimental validation provides a powerful paradigm for the study of ligand-receptor interactions. The methodologies outlined in this guide offer a robust framework for characterizing the binding and functional activity of novel neurotensin analogs like (Dab9)-Neurotensin (8-13). Such detailed molecular understanding is paramount for the successful design and development of next-generation therapeutics targeting the neurotensin system.

References

(Dab9)-Neurotensin (8-13): A Deep Dive into its Pharmacokinetics and Pharmacodynamics for Researchers and Drug Development Professionals

Introduction

(Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal active fragment of the neuropeptide neurotensin (NT). This modification, where the arginine at position 9 is replaced by 2,4-diaminobutyric acid (Dab), has been a key area of investigation in the development of more stable and targeted neurotensin-based therapeutics. This in-depth guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (Dab9)-Neurotensin (8-13) and its derivatives, tailored for researchers, scientists, and drug development professionals.

Native neurotensin holds significant therapeutic promise due to its role in a variety of physiological processes and its overexpression in several types of cancer. However, its clinical utility is hampered by a very short in vivo half-life. The development of analogs such as (Dab9)-Neurotensin (8-13) aims to overcome this limitation by enhancing resistance to enzymatic degradation while retaining high-affinity binding to neurotensin receptors.

Pharmacodynamics: Receptor Binding and Signaling

The biological effects of (Dab9)-Neurotensin (8-13) are mediated through its interaction with neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).

Receptor Binding Affinity

The substitution of Arginine at position 9 with Dab has been shown to be a favorable modification for maintaining receptor binding affinity. Studies on various analogs have demonstrated that this substitution is well-tolerated and can be combined with other modifications to fine-tune receptor selectivity and affinity. For instance, the doubly substituted analog [Hlys8, DAB9]NT(8-13) maintained 60% of the binding affinity of the parent NT(8-13) peptide for the human NTS1 receptor, making it a highly favored analog with a modified guanidinium group.[1]

Table 1: Binding Affinity of (Dab9)-Neurotensin (8-13) Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) |

| NT(8-13) | hNTS1 | Subnanomolar |

| [Hlys8, DAB9]NT(8-13) | hNTS1 | Maintained 60% of NT(8-13) affinity |

| [⁹⁹mTc]Tc-[N4-βAla7,Dab9]NT(7-13) (⁹⁹mTc-DT5) | NTS1 | - |

Note: Specific Ki values for (Dab9)-Neurotensin (8-13) are not consistently reported across the literature; instead, its affinity is often compared to the parent compound.

Signaling Pathways

Upon binding to its G protein-coupled receptors (GPCRs), neurotensin and its analogs initiate a cascade of intracellular signaling events. The NTS1 receptor is known to couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[2] The NTS1 receptor can also couple to other G proteins, such as Gαi/o and Gα12/13.[2] Furthermore, the NTS1 receptor can form heterodimers with the type I receptor NTS3 (also known as sortilin), which modulates the signaling output, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[2]

Pharmacokinetics: Stability and In Vivo Behavior

The primary motivation for developing (Dab9)-Neurotensin (8-13) analogs is to improve their pharmacokinetic profile compared to the native peptide.

Enzymatic Degradation

Neurotensin and its fragments are rapidly degraded in vivo by several peptidases.[3] Key cleavage sites have been identified at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds.[3][4] The enzymes responsible for this degradation include neprilysin (NEP), which cleaves at Pro10-Tyr11 and Tyr11-Ile12, and angiotensin-converting enzyme (ACE), which cleaves at Tyr11-Ile12.[3][4] The Arg8-Arg9 bond is hydrolyzed by thimet-oligopeptidase (TOP).[3] The substitution of Arg9 with Dab is a strategy to confer resistance to cleavage at this position.

References

(Dab9)-Neurotensin (8-13): A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dab9)-Neurotensin (8-13) is a synthetic analog of the C-terminal fragment of the endogenous neuropeptide neurotensin (NT). Neurotensin and its analogs exert their physiological effects through interaction with specific neurotensin receptors (NTS), primarily the G protein-coupled receptors NTS1 and NTS2. The modification of the native NT(8-13) sequence, particularly the substitution of Arginine at position 9 with Diaminobutyric acid (Dab), has been a key area of research to enhance stability and modulate receptor affinity and selectivity. This technical guide provides an in-depth overview of the role of (Dab9)-Neurotensin (8-13) in cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Data Presentation: Quantitative Analysis of (Dab9)-Neurotensin (8-13) and Analog Interactions

The following tables summarize the binding affinities and functional potencies of (Dab9)-Neurotensin (8-13) and related analogs at neurotensin receptors.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| NT(8-13) | hNTS1 | Radioligand Binding | 0.68 ± 0.04 | [1] |

| NT(8-13) | hNTS2 | Radioligand Binding | 1.8 ± 0.17 | [1] |

| [Dab9]NT(8-13) | hNTS1 | Radioligand Binding | Not specified | |

| [Dab9]NT(8-13) | hNTS2 | Radioligand Binding | Not specified | |

| [N4-βAla7,Dab9]NT(7-13) (DT5) | hNTS1 | Radioligand Binding | Not specified | [2] |

| [N4-βAla7,Dab9,Tle12]NT(7-13) (DT6) | hNTS1 | Radioligand Binding | Not specified | [2] |

Table 1: Receptor Binding Affinities (Ki) of Neurotensin Analogs. This table presents the inhibition constants (Ki) of various neurotensin analogs for the human neurotensin receptors 1 and 2 (hNTS1 and hNTS2).

| Compound | Signaling Pathway | Cell Line | EC50 (nM) | Emax (%) | Reference |

| NT(8-13) | G-protein activation (IP accumulation) | Not specified | 0.88 ± 0.10 | 100 | [1] |

| NT(8-13) | Gαq stimulation | CHO-K1 | 1.42 | Not specified | [3] |

| NT(8-13) | β-arrestin 2 recruitment | CHO-K1 | 1.85 | Not specified | [3] |

| NT(8-13) | Intracellular Ca2+ mobilization | CHO | 4.16 x 10^-5 µM | Not specified | [3] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of NT(8-13). This table details the half-maximal effective concentrations (EC50) and maximum efficacies (Emax) of NT(8-13) in activating various downstream signaling pathways.

Core Signaling Pathways of (Dab9)-Neurotensin (8-13)

(Dab9)-Neurotensin (8-13), through its interaction with the NTS1 receptor, activates a cascade of intracellular signaling events. These pathways are crucial in mediating the physiological and pathological effects of this peptide.

G Protein-Coupled Receptor (GPCR) Activation

Upon binding of (Dab9)-Neurotensin (8-13) to the NTS1 receptor, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins. The NTS1 receptor is known to couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13[4].

Caption: Ligand binding and G protein activation.

Downstream Second Messenger Pathways

The activation of different G protein subtypes by the (Dab9)-Neurotensin (8-13)-NTS1 complex initiates distinct second messenger cascades:

-

Gαq Pathway: Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: The activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

β-Arrestin Recruitment: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the NTS1 receptor. This phosphorylation promotes the binding of β-arrestins, which desensitize the G protein signal and can initiate their own signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).

Caption: NTS1 downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of (Dab9)-Neurotensin (8-13) signaling are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (Dab9)-Neurotensin (8-13) for NTS1 and NTS2 receptors.

Materials:

-

Cell lines expressing human NTS1 or NTS2 receptors (e.g., CHO-K1, HT-29).

-

Radiolabeled neurotensin analog (e.g., [125I]-Tyr3-NT).

-

Unlabeled (Dab9)-Neurotensin (8-13) and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture cells to confluency and harvest. Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (below its Kd), and varying concentrations of the unlabeled competitor ligand ((Dab9)-Neurotensin (8-13)).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of (Dab9)-Neurotensin (8-13) to induce intracellular calcium release.

Materials:

-

Cells expressing the NTS1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

(Dab9)-Neurotensin (8-13).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells again to remove excess dye.

-

Stimulation: Place the plate in the fluorescence reader and record a baseline fluorescence reading. Add varying concentrations of (Dab9)-Neurotensin (8-13) and immediately start recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the ERK1/2 signaling pathway by (Dab9)-Neurotensin (8-13).

Materials:

-

Cells expressing the NTS1 receptor.

-

(Dab9)-Neurotensin (8-13).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Plate cells and grow to near confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation. Treat the cells with varying concentrations of (Dab9)-Neurotensin (8-13) for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of (Dab9)-Neurotensin (8-13).

Caption: Experimental workflow for signaling characterization.

Conclusion